1-Aminocyclopropane-1-carboxylate is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
1-Aminocyclopropanecarboxylic acid
CAS No.: 22059-21-8
Cat. No.: VC21537669
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22059-21-8 |
---|---|
Molecular Formula | C4H7NO2 |
Molecular Weight | 101.10 g/mol |
IUPAC Name | 1-aminocyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7) |
Standard InChI Key | PAJPWUMXBYXFCZ-UHFFFAOYSA-N |
SMILES | C1CC1(C(=O)O)N |
Canonical SMILES | C1CC1(C(=O)O)N |
Melting Point | 229 - 231 °C |
Property | Value |
---|---|
Molecular Formula | C4H7NO2 |
Molecular Weight | 101.10 g/mol |
Physical State | White crystalline solid |
Melting Point | 229-231°C |
Boiling Point | 189.47°C (estimated) |
Density | 1.2245 (estimated) |
Solubility | Soluble in water |
Chirality | Non-chiral |
The compound exists in various forms, including as a zwitterion at physiological pH (around 7.3), where the proton from the carboxyl group transfers to the amino group . This property affects its behavior in biological systems and its interactions with cellular receptors and enzymes.
Biochemistry and Metabolic Pathways
1-Aminocyclopropanecarboxylic acid serves as a crucial intermediate in several metabolic pathways, particularly in plants. Its most well-documented role is as the immediate precursor to the plant hormone ethylene, which regulates various developmental processes including fruit ripening, flowering, and senescence .
Biosynthesis
The biosynthetic pathway for 1-Aminocyclopropanecarboxylic acid in plants involves the conversion of the amino acid methionine through enzymatic action. This process is catalyzed by 1-Aminocyclopropanecarboxylic acid synthase (EC 4.4.1.14), which transforms S-adenosylmethionine (SAM) into 1-Aminocyclopropanecarboxylic acid and 5'-methylthioadenosine . The reaction represents a critical control point in ethylene biosynthesis, as the activity of 1-Aminocyclopropanecarboxylic acid synthase is regulated by various developmental and environmental factors.
Metabolism
Once synthesized, 1-Aminocyclopropanecarboxylic acid can undergo several metabolic fates:
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Conversion to ethylene by 1-Aminocyclopropanecarboxylic acid oxidase (EC 1.14.17.4)
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Utilization by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon
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Degradation by 1-Aminocyclopropanecarboxylic acid deaminase in certain plant-associated bacteria, which can reduce ethylene levels and promote plant growth
This metabolic versatility underscores the compound's importance in plant physiology and microbial ecology.
Role in Plant Physiology
1-Aminocyclopropanecarboxylic acid plays multiple roles in plant development and physiological processes, extending beyond its function as an ethylene precursor.
Ethylene-Dependent Functions
As the immediate precursor to ethylene, 1-Aminocyclopropanecarboxylic acid indirectly regulates numerous plant processes, including:
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Fruit ripening and senescence
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Abscission of plant organs
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Flowering
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Response to environmental stresses
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Germination
The conversion of 1-Aminocyclopropanecarboxylic acid to ethylene by 1-Aminocyclopropanecarboxylic acid oxidase represents a key regulatory step in these processes .
Ethylene-Independent Signaling
Recent research has revealed that 1-Aminocyclopropanecarboxylic acid also exhibits ethylene-independent signaling functions that are critical for plant reproduction. It plays a vital role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Specifically, 1-Aminocyclopropanecarboxylic acid promotes the secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thereby enhancing pollen tube attraction . Additionally, it activates Ca²⁺-containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts, suggesting a role in cellular signaling pathways .
Occurrence in Plants
1-Aminocyclopropanecarboxylic acid has been detected in various plant sources, including:
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Apples, where it serves as an intermediate in ethylene biosynthesis during ripening
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Green vegetables, black crowberries (Empetrum nigrum), prairie turnips (Pediomelum esculentum), small-leaf lindens (Tilia cordata), and carrots (Daucus carota)
Its presence in these food sources suggests potential as a biomarker for the consumption of these plants .
Pharmacological Properties
1-Aminocyclopropanecarboxylic acid exhibits significant pharmacological activities in mammalian systems, particularly related to neurological functions. Its interactions with various receptors and signaling pathways contribute to a diverse range of effects.
Interaction with NMDA Receptors
One of the most significant pharmacological properties of 1-Aminocyclopropanecarboxylic acid is its activity at N-methyl-D-aspartate (NMDA) receptors. It functions as an exogenous partial agonist of mammalian NMDA receptors, specifically acting at the glycine site . The compound's behavior at these receptors depends on ambient concentrations of glutamate and glycine - it can act as either a partial agonist or a functional antagonist at the strychnine-insensitive glycine receptors .
This unique pharmacological profile enables 1-Aminocyclopropanecarboxylic acid to protect neurons against glutamate-induced neurotoxicity by modulating NMDA receptor activation . It has been reported to protect against neuron cell death in in vivo models of ischemia by enabling moderate levels of NMDA receptor activation while attenuating excess NMDA receptor signaling that could lead to neurotoxicity .
Behavioral and Cognitive Effects
Research has demonstrated that 1-Aminocyclopropanecarboxylic acid produces a range of behavioral and cognitive effects in animal models:
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Anticonvulsant effects, blocking convulsions produced by NMDA exposure
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Improvement of cognitive flexibility dependent on the prefrontal cortex
Notably, these effects occur without impacting memory or learning processes , suggesting a selective action on specific neural circuits.
Cardiovascular and Neuroprotective Effects
Studies in animal models have revealed significant cardiovascular and neuroprotective properties of 1-Aminocyclopropanecarboxylic acid, particularly in hypertensive conditions.
Effects on Blood Pressure and Stroke
Research with stroke-prone spontaneously hypertensive rats (SHRSP) has demonstrated that 1-Aminocyclopropanecarboxylic acid administration at 50 mg/kg per day for 4 weeks resulted in:
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Significantly lower systolic blood pressure compared to control groups
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Reduced mortality from stroke
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Increased urinary sodium and chloride excretion
These findings suggest potential therapeutic applications for hypertension and stroke prevention.
Antioxidant and Anti-inflammatory Actions
The cardiovascular benefits of 1-Aminocyclopropanecarboxylic acid appear to be mediated, at least in part, through antioxidant and anti-inflammatory mechanisms:
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Reduced expression of proteins immunoreactive to anti-nitrotyrosine antibody in the cerebral cortex
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Decreased 8-hydroxy-2'-deoxyguanosine (8-OHdG) formation in the hippocampus and cerebral cortex
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Reduced expression of neuronal nitric oxide synthase (nNOS) mRNA in the hippocampus
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Decreased endothelial nitric oxide synthase (eNOS) mRNA in the cerebral cortex
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Dramatically increased heme oxygenase-1 (HO-1) mRNA in the cerebral cortex
The induction of heme oxygenase-1 expression appears particularly important, as this enzyme exerts both antioxidant effects and promotes vascular relaxation .
Neuroprotective Mechanisms
Table 2: Neuroprotective Mechanisms of 1-Aminocyclopropanecarboxylic acid
Mechanism | Effect | Implication |
---|---|---|
NMDA receptor modulation | Partial agonist/functional antagonist activity | Protection against excitotoxicity |
Antioxidant action | Increased SOD activity, reduced 8-OHdG formation | Prevention of oxidative damage |
Nitric oxide regulation | Decreased nNOS and eNOS expression | Reduced nitrosative stress |
HO-1 induction | Increased expression in cerebral cortex | Enhanced cellular stress response |
These mechanisms collectively contribute to the compound's ability to protect neural tissue from various forms of damage, particularly those involving excitotoxicity and oxidative stress.
Applications in Research and Industry
1-Aminocyclopropanecarboxylic acid has found applications across multiple fields, from agricultural research to pharmaceutical development.
Agricultural Applications
In agricultural research and practice, 1-Aminocyclopropanecarboxylic acid is utilized in several ways:
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As an ethylene precursor in studies of plant development and stress responses
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As a substrate for determining 1-Aminocyclopropanecarboxylic acid deaminase activity in studies of plant growth-promoting bacteria
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In research on the effects of high ethylene concentration on lateral root density in various plant species
In 2019, the United States Environmental Protection Agency issued notice of an application for an experimental use permit for 1-Aminocyclopropanecarboxylic acid as a pesticide, suggesting potential agricultural applications .
Synthetic and Pharmaceutical Applications
The compound also has applications in organic synthesis and pharmaceutical research:
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Used for the preparation of vinyls and for the formation of imine compounds by decarboxylation with triketones
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Employed in studies of the antidepressant and anxiolytic effects of various compounds in animal models
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Investigated for potential antipsychotic properties, particularly in models involving phencyclidine (PCP) or ketamine-induced psychotic-like symptoms
These diverse applications highlight the versatility of 1-Aminocyclopropanecarboxylic acid as a research tool and potential therapeutic agent.
Structure-Activity Relationships
The unique three-membered ring structure of 1-Aminocyclopropanecarboxylic acid contributes significantly to its biological activities. As a non-proteinogenic alpha-amino acid with a constrained cyclopropane ring, it occupies a distinctive place among amino acids used in biological systems.
Structural Features and Receptor Binding
The strained cyclopropane ring confers specific conformational properties that influence how 1-Aminocyclopropanecarboxylic acid interacts with various receptors and enzymes. Its action at the glycine site of NMDA receptors appears to be particularly dependent on its unique structural characteristics, allowing it to function as either a partial agonist or functional antagonist depending on the ambient concentrations of glutamate and glycine .
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